4-methylpyrazolidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2639451-29-7 |
|---|---|
Molecular Formula |
C4H12Cl2N2 |
Molecular Weight |
159.05 g/mol |
IUPAC Name |
4-methylpyrazolidine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c1-4-2-5-6-3-4;;/h4-6H,2-3H2,1H3;2*1H |
InChI Key |
CZCWTWVFLRRACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNNC1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylpyrazolidine Dihydrochloride and Analogues
Direct Synthesis of 4-Methylpyrazolidine Core
The construction of the 4-methylpyrazolidine scaffold is central to the synthesis of the target compound. Various synthetic routes can be employed to achieve this, each with its own set of advantages and challenges.
Cyclization Reactions for Pyrazolidine (B1218672) Ring Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like pyrazolidine. These reactions typically involve the formation of the five-membered ring from one or more precursor molecules. A common and effective method is the [3+2] cycloaddition reaction. mdpi.com In this approach, a three-atom component, such as an azomethine imine, reacts with a two-atom component, an alkene, to form the pyrazolidine ring. To synthesize a 4-methyl-substituted pyrazolidine, an appropriately substituted alkene would be required.
Another prominent cyclization strategy involves the reaction of hydrazines with 1,3-dielectrophiles. csic.es For the synthesis of 4-methylpyrazolidine, this could involve the reaction of hydrazine (B178648) with a 1,3-dihalopropane derivative bearing a methyl group at the 2-position. The reaction proceeds via a double nucleophilic substitution, where the nitrogen atoms of the hydrazine displace the halides to form the saturated heterocyclic ring. The choice of solvent and base is crucial in these reactions to control the reaction rate and minimize side products.
The following table summarizes representative cyclization reactions for the formation of pyrazolidine rings.
| Reaction Type | Reactants | Key Features |
| [3+2] Cycloaddition | Azomethine imines and alkenes | High stereoselectivity, often catalyzed by metal complexes. mdpi.com |
| Hydrazine and 1,3-Dielectrophile | Hydrazine and substituted 1,3-dihalopropanes | A direct and classical method for forming the pyrazolidine backbone. csic.es |
| Intramolecular Cyclization | Suitably functionalized hydrazones | Can provide access to complex pyrazolidine structures. |
Reductive Pathways to Saturated Pyrazolidine Systems
Reductive pathways offer another versatile route to the pyrazolidine core. One of the most common methods is the reduction of pyrazolines or pyrazoles. Pyrazolines, which are partially saturated pyrazole (B372694) derivatives, can be reduced to pyrazolidines using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. csic.es
Reductive amination is a particularly relevant pathway for the synthesis of 4-methylpyrazolidine. masterorganicchemistry.comsci-hub.ruharvard.edu This method can involve the reaction of a β-keto ester with hydrazine, followed by reduction of the resulting pyrazolidone intermediate. The methyl group at the 4-position can be introduced by using a substituted β-keto ester. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. masterorganicchemistry.com The reaction conditions, including pH and temperature, must be carefully controlled to optimize the yield and purity of the desired product. harvard.edu
A summary of reductive pathways is presented in the table below.
| Precursor | Reducing Agent | Conditions |
| Pyrazoline | Sodium Borohydride (NaBH₄) | Typically in an alcoholic solvent at room temperature. csic.es |
| Pyrazolidinone | Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, often used in ethereal solvents. csic.es |
| β-Keto Ester and Hydrazine | Sodium Triacetoxyborohydride | A one-pot reductive amination process. masterorganicchemistry.com |
Multicomponent Reaction Strategies for Pyrazolidine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant attention in the synthesis of heterocyclic scaffolds. mdpi.comnih.govnih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity.
For the synthesis of 4-methylpyrazolidine, a hypothetical MCR could involve the condensation of hydrazine, an aldehyde, and a β-dicarbonyl compound with a methyl group at the α-position. The reaction would proceed through a series of tandem reactions, including condensation, Michael addition, and cyclization, to afford the desired pyrazolidine ring. The use of a catalyst, such as an organocatalyst or a Lewis acid, can be crucial to promote the reaction and control the stereochemistry. mdpi.com While specific MCRs for 4-methylpyrazolidine are not extensively documented, the principles of MCRs offer a promising avenue for its efficient synthesis. nih.gov
The table below outlines the general principles of multicomponent reactions for heterocycle synthesis.
| MCR Type | Components | Potential Advantages |
| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | High diversity of products. nih.gov |
| Biginelli-like Reaction | Hydrazine, β-dicarbonyl compound, aldehyde | Efficient formation of heterocyclic rings. |
| Hantzsch-like Reaction | Hydrazine, β-ketoester, aldehyde | Can be adapted for pyrazolidine synthesis. |
Formation of 4-Methylpyrazolidine Dihydrochloride (B599025) Salt
Once the 4-methylpyrazolidine base has been synthesized, it is converted to its dihydrochloride salt. This step is essential for improving the compound's stability, crystallinity, and ease of handling.
Acid-Base Reaction Optimization for Salt Formation
The formation of 4-methylpyrazolidine dihydrochloride is an acid-base reaction between the basic nitrogen atoms of the pyrazolidine ring and hydrochloric acid. rsc.org Since 4-methylpyrazolidine contains two basic nitrogen atoms, it can accept two protons to form a dihydrochloride salt.
The optimization of this reaction involves several factors. The choice of solvent is critical; a solvent in which the free base is soluble but the dihydrochloride salt is insoluble is ideal to facilitate precipitation and purification of the product. Common solvents for this purpose include isopropanol (B130326), ethanol, or diethyl ether. The addition of hydrochloric acid must be carefully controlled. A solution of hydrogen chloride in a suitable solvent, such as isopropanol or diethyl ether, is typically added dropwise to a solution of the 4-methylpyrazolidine base. The reaction is often performed at a reduced temperature to promote crystallization and minimize the formation of impurities. researchgate.net
Purity and Stoichiometry Considerations in Salt Synthesis
Ensuring the correct stoichiometry is crucial for obtaining the pure dihydrochloride salt. mdpi.com 4-Methylpyrazolidine has two basic centers, and therefore, two equivalents of hydrochloric acid are required for complete protonation. The use of a slight excess of hydrochloric acid can help to drive the reaction to completion, but a large excess should be avoided as it can lead to the co-precipitation of excess acid with the product.
The purity of the final product is typically assessed by techniques such as melting point determination, elemental analysis, and spectroscopic methods like NMR and IR. The sharp melting point of a crystalline salt is a good indicator of its purity. Elemental analysis provides the empirical formula of the compound, which can be compared with the theoretical values for this compound. NMR spectroscopy is used to confirm the structure of the compound and to ensure the absence of solvent or other impurities. rsc.org
The following table highlights key considerations in the synthesis of the dihydrochloride salt.
| Parameter | Importance | Typical Approach |
| Solvent | Affects solubility of base and salt, influencing yield and purity. | Use of an alcohol (e.g., isopropanol) or ether where the salt is insoluble. |
| Stoichiometry | Ensures complete formation of the dihydrochloride salt. | Careful addition of two molar equivalents of HCl to the diamine base. mdpi.com |
| Temperature | Controls crystallization and minimizes side reactions. | Reaction is often cooled to promote precipitation. |
| Purification | Removes unreacted starting materials and byproducts. | Recrystallization from a suitable solvent system. |
| Characterization | Confirms the identity and purity of the final product. | Melting point, elemental analysis, NMR, and IR spectroscopy. |
Stereoselective Synthesis of 4-Methylpyrazolidine Derivatives
The creation of specific stereoisomers of 4-methylpyrazolidine is crucial for its application in various fields, necessitating precise control over the three-dimensional arrangement of atoms in the molecule. Stereoselective synthesis methodologies are therefore paramount, focusing on the generation of enantiomerically pure or diastereomerically enriched products.
Asymmetric Catalysis in Pyrazolidine Ring Constructionnih.gov
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrazolidine derivatives. This approach introduces chirality through the use of a small amount of a chiral catalyst, which can be either a metal complex or a purely organic molecule (organocatalysis).
A notable advancement is the direct, metal-free catalytic asymmetric synthesis of pyrazolidine derivatives. nih.govchemistryviews.org Researchers have developed a highly chemo- and enantioselective cascade reaction between α,β-unsaturated aldehydes and di-1,2-N-protected hydrazine derivatives. chemistryviews.org This transformation, catalyzed by chiral amines, proceeds through an aza-Michael/hemiaminal sequence to afford functionalized 3-hydroxypyrazolidine derivatives. chemistryviews.orgnih.gov The use of these organocatalysts has proven highly effective, yielding products with excellent enantiomeric excess (98–99% ee). nih.gov
Metal-based catalysts have also been successfully employed. For instance, chiral C₂-symmetric bipyridine-N,N'-dioxide ligands combined with Nickel(II) triflate have been shown to catalyze [3+2] cycloaddition reactions. acs.org This method, using azomethine imines and α,β-unsaturated 2-acyl imidazoles, produces optically active fused pyrazolidines with three contiguous stereocenters in high yields (80–98%) and diastereomeric ratios (>20:1 dr). acs.org
Table 1: Examples of Asymmetric Catalysis in Pyrazolidine Synthesis
| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Amine (Organocatalyst) | α,β-Unsaturated Aldehydes + Diprotected Hydrazine | 3-Hydroxypyrazolidines | 98–99% | nih.gov |
| Ni(OTf)₂ / Chiral Bipyridine-N,N'-dioxide | Azomethine Imines + α,β-Unsaturated 2-acyl Imidazoles | Fused Pyrazolidines | 28–99% | acs.org |
| Chiral Phosphoric Acid | α,β-Unsaturated Hydrazones | Pyrazolines | Not Specified | nih.gov |
These catalytic methods provide direct access to chiral pyrazolidine cores, which are valuable precursors for further synthetic modifications. chemistryviews.org
Chiral Auxiliary Approaches for Enantioselective Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.
While recent research has heavily focused on catalytic methods, the principles of chiral auxiliary-based synthesis remain fundamental in organic chemistry. For the synthesis of chiral pyrazolidine derivatives, a chiral auxiliary could be attached to either the hydrazine component or the three-carbon backbone precursor. For example, a hydrazine bearing a removable chiral group could be reacted with an appropriate achiral partner. The steric and electronic properties of the auxiliary would then guide the cyclization step, favoring the formation of one enantiomer over the other. The development of organocatalysts derived from natural amino acids, such as proline and its derivatives, highlights how chiral building blocks can effectively induce asymmetry in chemical transformations. nih.gov This principle is analogous to how a covalently bound chiral auxiliary functions to control the stereochemical pathway of a reaction.
Diastereoselective Control in Pyrazolidine Formationnih.gov
When a molecule already contains a stereocenter and a new one is formed, the relationship between these centers can be either diastereomeric or enantiomeric. Diastereoselective synthesis aims to control this relationship, and it is particularly relevant when constructing substituted rings like 4-methylpyrazolidine from precursors that are already chiral.
One effective method for achieving high diastereoselectivity is through [3+2] cycloaddition reactions. The reaction of azomethine imines with α,β-unsaturated 2-acyl imidazoles, catalyzed by Ni(II)-bipyridine-N,N'-dioxide complexes, not only provides high enantioselectivity but also excellent diastereoselectivity, with diastereomeric ratios often exceeding 20:1. acs.org
Organocatalytic methods have also demonstrated high diastereocontrol. The in-situ generation of α-amino aldehydes followed by a reaction with dimethyloxosulfonium methylide under Corey-Chaykovsky conditions can produce anti-4-hydroxypyrazolidine derivatives with both excellent enantio- and diastereoselectivities. organic-chemistry.org Similarly, the reaction of N-monosubstituted hydrazones with nitroolefins proceeds via a key nitropyrazolidine intermediate, and the stereochemistry of this intermediate suggests a stepwise mechanism that allows for diastereoselective control. organic-chemistry.org
Green Chemistry Principles in Pyrazolidine Synthesis
The integration of green chemistry principles into synthetic methodologies is a growing priority, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free and Aqueous Reaction Conditions
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Research has demonstrated the feasibility of synthesizing pyrazole and pyrazoline derivatives under solvent-free conditions, often accelerated by microwave irradiation. jetir.orgnih.gov These methods offer significant advantages, including reduced reaction times, cost savings, high yields (80-90%), and a diminished waste disposal problem. jetir.org For example, the condensation of a diketone and a hydrazine can be performed at room temperature without solvent, using only a catalytic amount of sulfuric acid. rsc.org
The use of water as a reaction medium is another highly desirable green alternative. nih.gov A three-component cyclocondensation of phenylhydrazine, an aldehyde, and malononitrile (B47326) has been successfully carried out in aqueous media using sodium p-toluenesulfonate as a catalyst to produce pyrazole derivatives. mdpi.com Similarly, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been synthesized in good yields using ultrasonic irradiation in aqueous ethanol, highlighting a green approach that minimizes environmental impact. bme.hu
Table 2: Green Solvents and Conditions in Pyrazole/Pyrazolidine Synthesis
| Method | Conditions | Reactants | Product Type | Key Advantage | Reference |
| Microwave Irradiation | Solvent-Free | Substituted Pyrazolines + Acetic Anhydride | N-Acetyl Pyrazolines | Rapid, high yield, no solvent waste | jetir.org |
| Catalytic Condensation | Solvent-Free, Room Temp | Diketone + Hydrazine | Pyrazole Derivatives | No solvent, mild conditions | rsc.org |
| Three-Component Reaction | Aqueous Media | Phenylhydrazine + Aldehyde + Malononitrile | 5-Aminopyrazole-4-carbonitriles | Use of water as a green solvent | mdpi.com |
| Ultrasonic Irradiation | Aqueous Ethanol | Aminopyrazoles + Alkynes | Pyrazolo[1,5-a]pyrimidines | Reduced environmental impact | bme.hu |
Catalyst Development for Sustainable Synthesis
The development of efficient and recyclable catalysts is central to sustainable chemistry. nih.gov Significant efforts have been directed towards creating heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles.
Examples of such sustainable catalysts for pyrazole-related synthesis include:
Ceria-doped Zirconia (CeO₂/ZrO₂): This heterogeneous catalyst, prepared by wet impregnation, effectively catalyzes the four-component reaction of malononitrile, hydrazine hydrate (B1144303), ethyl acetoacetate, and substituted aldehydes to produce pyranopyrazoles in excellent yields (88–98%) within 15 minutes at room temperature. The catalyst is recoverable and can be recycled for at least six cycles. encyclopedia.pub
Nanomagnetic Catalysts: Materials like cobalt ferrite (B1171679) (CoFe₂O₄) have been used as reusable nanocatalysts in aqueous media. Under ultrasound irradiation, these catalysts facilitate one-pot syntheses of pyranopyrazole scaffolds in just 5 minutes. encyclopedia.pub
Natural Phosphate K09: This natural, cost-effective catalyst has been used for the one-pot synthesis of pyranopyrazoles in ethanol, giving excellent yields (90-98%) in 20 minutes. The catalyst remains stable for up to six uses with minimal loss in efficiency. encyclopedia.pub
Molecular Copper Catalysts: Copper complexes with ligands like tris(2-pyridylmethyl)amine (B178826) (TMPA) have been studied for their catalytic activity in aqueous systems, demonstrating the potential for designing catalysts that function in green solvents. acs.org
The shift towards such reusable, solid-supported, and non-toxic catalysts represents a significant step forward in the environmentally benign synthesis of pyrazolidine and its derivatives. mdpi.com
Reactivity and Functionalization of the 4 Methylpyrazolidine Scaffold
Ring Transformations and Rearrangement Studies
The pyrazolidine (B1218672) ring system is not static; it can undergo significant structural changes, leading to the formation of different heterocyclic systems. These transformations are often driven by the inherent ring strain and the nature of the substituents.
Interconversion with Related Heterocyclic Systems
The 4-methylpyrazolidine ring can be interconverted with other heterocyclic structures through carefully designed reaction pathways. For instance, pyrimidines can be converted to pyrazoles by reacting them with a hot hydrazine (B178648) solution. rrbdavc.org This type of transformation, known as an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, highlights the dynamic nature of these heterocyclic systems. rrbdavc.org
Another example involves the reaction of 4-chloroquinazolines with hydrazine hydrate (B1144303) at elevated temperatures, which leads to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org This rearrangement demonstrates the potential for significant structural reorganization of the heterocyclic core.
Mechanistic Investigations of Ring Expansion/Contraction
Ring expansion and contraction reactions represent a key class of transformations for modifying the pyrazolidine core. These rearrangements are often initiated by the formation of a carbocation intermediate, which can then trigger the migration of an endocyclic bond. wikipedia.orgyoutube.com
A common strategy for ring expansion involves the opening of a cyclopropane-containing bicyclic intermediate, such as through a Simmons-Smith-like cyclopropanation followed by ring opening. wikipedia.org The Demyanov ring contraction and expansion, involving the diazotization of aminocycloalkanes, provides another route to alter ring size. wikipedia.org
Recent research has also demonstrated the photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine (B122466) derivatives. nih.gov This method proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate, showcasing the intricate mechanistic pathways involved in these transformations. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolidine Ring
The pyrazolidine ring possesses both nucleophilic nitrogen atoms and carbon atoms that can be susceptible to electrophilic attack, allowing for a variety of functionalization strategies.
N-Functionalization Strategies of the Dihydrochloride (B599025) Salt
The nitrogen atoms of the pyrazolidine ring are primary sites for functionalization. As a dihydrochloride salt, the pyrazolidine nitrogens are protonated, which can influence their reactivity. Deprotonation with a suitable base is typically the first step to enable N-functionalization.
Alkylation of the pyrazolidine nitrogen atoms can be achieved using alkyl halides. This reaction proceeds through the formation of an N-alkyl pyrazolium (B1228807) salt, which can then be deprotonated to yield the N-alkyl pyrazolidine. rrbdavc.org Palladium-catalyzed alkene carboamination and carboetherification reactions have also been developed for the synthesis of various heterocycles, including pyrazolidines, by minimizing N-arylation. organic-chemistry.org
C-H Activation and Derivatization
Direct functionalization of the carbon-hydrogen bonds on the pyrazolidine ring is a powerful tool for introducing new substituents. While pyrazole (B372694) itself undergoes electrophilic substitution preferentially at the C-4 position, the reactivity of the saturated pyrazolidine ring will differ. rrbdavc.org
Recent advances in C-H activation chemistry have opened up new avenues for derivatizing heterocyclic compounds. For example, tandem O-arylation-oxidative coupling reactions have been used to synthesize chromone-fused pyrazoles, where C-H activation is a key step in the proposed mechanism. nih.gov
Formation of Fused Heterocyclic Systems from 4-Methylpyrazolidine Precursors
The 4-methylpyrazolidine scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the ring nitrogens in cyclization reactions with bifunctional reagents.
The synthesis of fused heterocyclic compounds derived from 3,5-pyrazolidinedione has been reported. nih.gov Additionally, the reaction of 4-chloroquinazolines with hydrazine can lead to the formation of 5H-1,2,4-triazolo[4,3-d] rrbdavc.orgnih.govnih.govbenzotriazepines through ring closure of the intermediate 4-amino-4H-1,2,4-triazoles with triethyl orthoesters. rsc.org
The Michael addition reaction of 4-thiazolidinones with thiourea (B124793) has been utilized to create fused nih.govnih.govthiazolo[4,5-d]pyrimidines. researchgate.net Furthermore, the synthesis of novel tetracyclic compounds, such as 1H-5-thia-1,2,3,6-tetra-azaacephenanthrylenes, has been achieved from fused quinoline (B57606) heterocycles. researchgate.net
Cycloaddition Reactions Involving Pyrazolidine Moieties
The pyrazolidine ring is a valuable scaffold in synthetic chemistry, particularly for its participation in cycloaddition reactions to form more complex heterocyclic systems. One of the most prominent applications is in [3+2] cycloadditions, where the pyrazolidine framework can act as a precursor to a 1,3-dipole, which then reacts with a dipolarophile to create a five-membered ring. nih.gov These reactions are a powerful tool for constructing five-membered heterocyclic rings through a concerted mechanism. nih.gov
A key strategy involves the in-situ generation of azomethine imines from N-acyl-N'-alkylhydrazines, which are then used in intramolecular dipolar cycloadditions. For instance, the reaction of N-acyl-N'-methyl or N'-phenylhydrazines with chiral 2-formylperhydro-1,3-benzoxazines leads to the formation of azomethine imines. thieme-connect.com These intermediates undergo a totally regio- and stereoselective intramolecular [3+2] dipolar cycloaddition to yield complex perhydropyrrolo[3,4-c]pyrazole derivatives as a single diastereoisomer. thieme-connect.com
Another significant application of cycloaddition is the synthesis of spiro-fused heterocycles. Routes to unique spiro-fused pyrazolidoylisoxazolines have been developed utilizing the nitrile oxide 1,3-dipolar cycloaddition reaction. nih.gov This method begins with mono-substituted hydrazines or hydrazides, which are used to construct the pyrazolidine ring, followed by a cycloaddition that connects the isoxazoline (B3343090) ring through a spirocyclic junction. nih.gov Modern advancements in this field include the use of visible-light-induced [3+2] cycloadditions, which provide a benign pathway to generate diazo intermediates from N-tosylhydrazones for the synthesis of functionalized pyrazolines and pyrazoles. nih.gov These photocatalytic methods expand the scope of cycloaddition reactions, demonstrating tolerance for a wide array of functional groups. nih.gov
| Reaction Type | Pyrazolidine Precursor/Dipole | Dipolarophile | Resulting Architecture | Citation(s) |
| Intramolecular [3+2] Cycloaddition | Azomethine imine (from N-acylhydrazine) | Alkene (on chiral auxiliary) | Perhydropyrrolo[3,4-c]pyrazole | thieme-connect.com |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Alkene (on pyrazolidine) | Spiro-fused Pyrazolidoylisoxazoline | nih.gov |
| Oxidative [3+2] Cycloaddition | N-aminopyridine (ylide) | α,β-Unsaturated Carbonyl | Pyrazolo[1,5-a]pyridine | organic-chemistry.org |
| Visible-light [3+2] Cycloaddition | Diazo intermediate (from N-tosylhydrazone) | Alkene | Spiro-pyrazoline | nih.gov |
Annulation Strategies for Polycyclic Architectures
Annulation, the process of building a new ring onto a pre-existing molecule, is a cornerstone strategy for elaborating the 4-methylpyrazolidine scaffold into complex polycyclic architectures. These strategies often leverage the inherent reactivity of the pyrazolidine or its oxidized counterpart, pyrazolidinone, to construct fused N-heterocyclic systems. rsc.org
A notable and versatile method is the rhodium-catalyzed [4+2] cyclization of pyrazolidinones with iodonium (B1229267) ylides. rsc.org This reaction demonstrates remarkable solvent-controlled divergence; employing hexafluoroisopropanol (HFIP) as the solvent yields cinnoline (B1195905) derivatives, while the use of 1,2-dichloroethane (B1671644) (DCE) with an organic base selectively produces pyrazolo[1,2-a]cinnoline frameworks. rsc.org This switchable synthesis allows for precise control over the final polycyclic architecture from common starting materials. rsc.org
Condensation reactions provide another powerful route for annulation. The condensation of 1-phenylpyrazolidine-3,5-dione (B12391) with 3-formylchromone creates a highly reactive 4-(chromenylmethylene)pyrazolidinedione intermediate. research-nexus.net This intermediate serves as a versatile platform for further annulation. Subsequent reactions with various nucleophiles such as hydrazine, hydroxylamine (B1172632), thiourea, or guanidine (B92328) lead to a diverse array of fused heterocyclic systems, including pyrazole, isoxazole, thiazine, and pyrimidine (B1678525) derivatives. research-nexus.net The synthesis of pyrazole-fused pyridines has also gained significant attention, often utilizing multicomponent reactions where aminopyrazoles act as key building blocks. researchgate.net These methods highlight the utility of functionalized pyrazolidines in constructing intricate, fused molecular scaffolds with potential applications in medicinal chemistry. research-nexus.netresearchgate.net
| Annulation Strategy | Pyrazolidine Substrate | Reagent/Catalyst | Resulting Fused System | Citation(s) |
| Rh-catalyzed [4+2] Cyclization | Pyrazolidinone | Iodonium ylide / Rh catalyst (in HFIP) | Cinnoline | rsc.org |
| Rh-catalyzed [4+2] Cyclization | Pyrazolidinone | Iodonium ylide / Rh catalyst (in DCE/base) | Pyrazolo[1,2-a]cinnoline | rsc.org |
| Condensation/Cyclization | 1-Phenylpyrazolidine-3,5-dione | 3-Formylchromone, then Hydrazine | Fused Pyrazole derivative | research-nexus.net |
| Condensation/Cyclization | 1-Phenylpyrazolidine-3,5-dione | 3-Formylchromone, then Hydroxylamine | Fused Isoxazole derivative | research-nexus.net |
Oxidation and Reduction Chemistry of 4-Methylpyrazolidine Dihydrochloride
Selective Oxidation of Ring Atoms and Substituents
The oxidation of the pyrazolidine scaffold can lead to a variety of products, including the corresponding pyrazolines (dihydropyrazoles) and fully aromatic pyrazoles. A common transformation involves the oxidation of intermediates formed during cycloaddition reactions. For example, the synthesis of functionalized pyrazolo[1,5-a]pyridines via the [3+2] cycloaddition of N-aminopyridines often proceeds through a dihydropyrazolopyridine intermediate which is subsequently oxidized, often by atmospheric oxygen, to the final aromatic product. organic-chemistry.org
More targeted oxidation reactions can also be performed. The oxidative ring-opening of 1H-pyrazol-5-amines using reagents like iodosobenzene (B1197198) (PhIO) has been described, leading to the formation of 3-diazenylacrylonitrile derivatives under mild, metal-free conditions. researchgate.net Computational studies suggest this transformation proceeds through a hydroxylamine intermediate. researchgate.net While direct oxidation of the 4-methylpyrazolidine ring nitrogens is not extensively documented, the N-oxidation of related heterocycles like pyridine (B92270) is well-established. rsc.org These reactions often use hydrogen peroxide in the presence of a suitable catalyst, such as a recyclable polymeric anhydride, to efficiently produce pyridine N-oxides. rsc.org Such methods suggest a plausible route for the selective oxidation of one or both nitrogen atoms in the pyrazolidine ring to form N-oxide derivatives. Furthermore, the antioxidant activity of certain pyrazole and pyrazoline derivatives has been evaluated, which implies that these compounds can act as reducing agents and are themselves susceptible to oxidation. nih.govmdpi.com
| Reaction Type | Substrate (or Analogue) | Reagent/Conditions | Product | Citation(s) |
| Aromatization (Dehydrogenation) | Dihydropyrazolo[1,5-a]pyridine | O₂ (air), NMP solvent | Pyrazolo[1,5-a]pyridine | organic-chemistry.org |
| Oxidative Ring-Opening | 1H-Pyrazol-5-amine | Iodosobenzene (PhIO) | 3-Diazenylacrylonitrile | researchgate.net |
| N-Oxidation (Analogue) | Pyridine | H₂O₂, Polymeric Anhydride Catalyst | Pyridine N-oxide | rsc.org |
Controlled Reduction of Functionalized Derivatives
The reduction of pyrazolidine derivatives and their oxidized precursors is a critical transformation for accessing the saturated heterocyclic core. The catalytic hydrogenation of pyrazolines (1-pyrazoline and 2-pyrazoline) to yield pyrazolidine has been studied in detail. researchgate.net While Pd/C catalysts are effective for the hydrogenation of 1-pyrazoline, they are ineffective for 2-pyrazoline (B94618) due to catalyst poisoning by the free N-H group. researchgate.net More robust catalysts, such as Rh/C or Raney nickel, have been shown to quantitatively hydrogenate mixtures of both pyrazoline isomers to afford pyrazolidine. researchgate.net
The reduction of functional groups appended to the pyrazolidine scaffold is also of significant interest. N-acyl pyrazoles and pyrazolidines are common synthetic intermediates. nih.govrsc.org The carbonyl group of the N-acyl substituent can be selectively reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), or to a hydroxymethyl group (CH₂OH) under more controlled conditions, thereby providing access to N-alkylated or N-hydroxymethylated pyrazolidines. While specific examples for 4-methylpyrazolidine are sparse in the literature, the reduction of nitroxides to their corresponding hydroxylamines has been demonstrated in related systems, showcasing the potential for selective reduction of specific functionalities without altering the core ring structure. nih.gov These established reduction methodologies for related heterocyclic systems provide a clear blueprint for the controlled reduction of functionalized 4-methylpyrazolidine derivatives.
| Reaction Type | Substrate | Reagent/Catalyst | Product | Citation(s) |
| Catalytic Hydrogenation | 1-Pyrazoline / 2-Pyrazoline mixture | Rh/C, H₂ | Pyrazolidine | researchgate.net |
| Catalytic Hydrogenation | 1-Pyrazoline / 2-Pyrazoline mixture | Raney Ni, H₂ | Pyrazolidine | researchgate.net |
| Functional Group Reduction (Conceptual) | N-Acyl Pyrazolidine | LiAlH₄ | N-Alkyl Pyrazolidine | General Knowledge |
| Functional Group Reduction (Analogue) | Nitroxide | Anthralin | Hydroxylamine | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. nih.gov For 4-methylpyrazolidine dihydrochloride (B599025), NMR provides unparalleled insight into its molecular framework, including the connectivity of atoms, the electronic environment of individual nuclei, and the spatial arrangement of its constituent atoms.
Elucidation of Protonation States and Ionic Interactions
The dihydrochloride salt form of 4-methylpyrazolidine implies that the two nitrogen atoms of the pyrazolidine (B1218672) ring are protonated. ¹H NMR spectroscopy is instrumental in confirming these protonation states. The chemical shifts of the N-H protons are highly sensitive to their local electronic environment and participation in hydrogen bonding. In a solvent like DMSO-d₆, these protons would typically appear as broad signals at a downfield chemical shift, often in the range of 10-13 ppm, indicative of their acidic nature. researchgate.net The presence of two such signals would confirm the diprotonated state.
Furthermore, the coupling constants between the N-H protons and adjacent C-H protons (³J(H,H)) can provide information about the dihedral angles and, consequently, the local geometry around the N-H bonds. Ionic interactions with the chloride counterions can influence the chemical shifts and line widths of the N-H protons due to changes in electron density and exchange dynamics.
Table 1: Representative ¹H NMR Chemical Shifts for Protonated 4-methylpyrazolidine in DMSO-d₆
| Proton | Representative Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| N₁-H | 11.5 | br s | - |
| N₂-H | 11.2 | br s | - |
| C₃-H₂ | 3.4 | t | J = 7.5 |
| C₄-H | 2.8 | m | - |
| C₅-H₂ | 3.2 | t | J = 7.5 |
| C₄-CH₃ | 1.2 | d | J = 6.8 |
Note: This data is illustrative and based on typical values for similar protonated heterocyclic amines.
Dynamic NMR for Conformational Equilibrium Studies
The five-membered pyrazolidine ring is not planar and can exist in various conformations, such as envelope and twist forms. The methyl substituent at the C4 position will influence the conformational preference. Dynamic NMR (DNMR) spectroscopy is a key technique for studying these conformational equilibria. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to protons that are exchanging between different conformational states.
At low temperatures, the rate of conformational interconversion may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of the line shapes at different temperatures allows for the determination of the thermodynamic and kinetic parameters of the conformational exchange process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. researchgate.net
Multi-dimensional NMR Techniques for Complex Pyrazolidines
For more complex pyrazolidine derivatives or to unambiguously assign all proton and carbon signals in 4-methylpyrazolidine dihydrochloride, multi-dimensional NMR techniques are indispensable. ipb.ptnih.gov
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment reveals scalar couplings between protons, allowing for the tracing of proton connectivity within the molecule. For instance, cross-peaks would be observed between the C4-H proton and the protons on C3, C5, and the methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the directly attached carbon atoms, enabling the assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons. mdpi.commdpi.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This information is crucial for determining the relative stereochemistry and preferred conformation of the 4-methylpyrazolidine ring. For example, the observation of a NOE between the C4-methyl protons and one of the C3 or C5 protons could help to establish the axial or equatorial orientation of the methyl group in the dominant ring conformation. mdpi.com
Mass Spectrometry (MS) Techniques for Mechanistic and Purity Assessment
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of fragmentation pathways.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within 5 ppm). nih.govspringernature.compnnl.gov This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, [C₄H₁₁N₂]⁺. The experimentally measured exact mass would be compared to the theoretically calculated mass for this formula, and a close match would provide strong evidence for the identity of the compound.
Table 2: Illustrative HRMS Data for 4-methylpyrazolidine
| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) |
|---|---|---|---|
| [C₄H₁₁N₂]⁺ | 87.0922 | 87.0920 | -2.3 |
Note: This data is for the free base cation and is representative of the accuracy achievable with HRMS.
Tandem Mass Spectrometry in Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pattern. researchgate.netnih.govwvu.edu In an MS/MS experiment, the molecular ion of 4-methylpyrazolidine is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to distinguish it from isomers.
For pyrazolidine and related pyrazole (B372694) derivatives, common fragmentation pathways involve the cleavage of the N-N bond and the loss of small neutral molecules such as ethene or propene from the ring. researchgate.net The presence of the methyl group at the C4 position would be expected to influence the fragmentation pathways, potentially leading to characteristic fragment ions that could be used to identify this specific substitution pattern. The study of these fragmentation pathways is crucial for the structural characterization of novel pyrazolidine derivatives and for the identification of related compounds in complex mixtures. nih.govnih.gov
Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the transformation of the labeled compound through complex chemical or biological processes.
In the context of 4-methylpyrazolidine, isotopic labeling can be instrumental in understanding its formation, degradation, and potential metabolic pathways. For instance, the synthesis of deuterated 4-methylpyrazolidine can be achieved by using appropriately labeled precursors. The subsequent analysis of reaction mixtures or biological samples by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy allows for the unambiguous identification of molecules derived from the labeled starting material.
Table 1: Hypothetical Isotopic Labeling Scheme for Mechanistic Studies of 4-methylpyrazolidine
| Labeled Precursor | Isotope | Position of Label | Potential Application |
| 1,2-Dibromoethane-d₄ | ²H | Ethane backbone | Elucidating the cyclization mechanism with methylhydrazine. |
| Methylhydrazine-¹⁵N₂ | ¹⁵N | Pyrazolidine ring nitrogens | Tracking the incorporation of the hydrazine (B178648) moiety and studying N-dealkylation pathways. |
| [¹³C]-Methyl iodide | ¹³C | 4-Methyl group | Investigating methyl group transfer reactions or metabolic fate of the methyl substituent. |
These studies provide invaluable insights that are often unattainable through other analytical methods, offering a clear picture of molecular transformations at the atomic level.
Chromatographic Methods for Separation and Purity Profiling
Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. For this compound, a suite of chromatographic techniques is employed to ensure its purity and to resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation of non-volatile compounds. The development of a robust HPLC method for this compound, a polar amine salt, requires careful optimization of several parameters.
A reversed-phase HPLC method is often suitable for the analysis of such polar compounds. nih.gov Due to the ionic nature of the dihydrochloride salt, challenges such as poor retention and peak tailing on traditional C18 columns can be encountered. chromforum.org To overcome these issues, several strategies can be employed:
Use of Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of the cationic 4-methylpyrazolidine by forming a neutral ion pair that interacts more strongly with the non-polar stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention and separation of highly polar and ionic compounds. lcms.cz
Use of Modern "Ultra-Inert" Stationary Phases: These columns are designed to minimize interactions between basic analytes and residual silanol groups on the silica surface, resulting in improved peak shape and reproducibility. hplc.eu
Method optimization involves systematically adjusting the mobile phase composition (e.g., pH, buffer concentration, organic modifier), column temperature, and flow rate to achieve optimal separation of the main compound from any impurities.
Table 2: Exemplar HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | Zwitterionic HILIC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Formate (pH 3.5) (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 4.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of the dihydrochloride salt of 4-methylpyrazolidine, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy for amines is silylation, which involves the reaction of the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen atoms on the nitrogen with trimethylsilyl (TMS) groups. jst.go.jpnih.gov This process significantly increases the volatility of the compound, making it amenable to GC-MS analysis.
The mass spectrum of the derivatized 4-methylpyrazolidine would provide a unique fragmentation pattern, allowing for its unequivocal identification. The fragmentation of TMS derivatives of cyclic amines often involves characteristic losses of methyl groups (m/z 15) and the TMS moiety (m/z 73), as well as ring-opening fragmentation pathways that provide structural information. researchgate.netlibretexts.org
Table 3: Predicted GC-MS Data for Trimethylsilylated 4-methylpyrazolidine
| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |
| 1,2-bis(trimethylsilyl)-4-methylpyrazolidine | 12.8 | 244 (M+), 229 ([M-15]+), 171 ([M-73]+), 147, 73 |
Since 4-methylpyrazolidine possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. Therefore, the determination of enantiomeric purity is crucial.
Chiral chromatography is the most widely used technique for the separation of enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including heterocyclic amines. nih.govresearchgate.net
The development of a chiral HPLC method involves screening various CSPs and mobile phases to find conditions that provide baseline separation of the (R)- and (S)-enantiomers of 4-methylpyrazolidine.
Table 4: Representative Chiral HPLC Method for Enantiomeric Purity of 4-methylpyrazolidine
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (B130326):Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Retention Times | (R)-enantiomer: ~ 8.2 min, (S)-enantiomer: ~ 9.5 min |
| Resolution (Rs) | > 1.5 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral molecules.
The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For this compound, a small, polar, and ionic compound, suitable crystals can often be grown from aqueous or alcoholic solutions. The slow evaporation of the solvent is a common and effective technique. umass.eduresearchgate.net In this method, a saturated solution of the compound is prepared and allowed to stand undisturbed, allowing the solvent to evaporate slowly, which promotes the formation of well-ordered crystals.
Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays as they pass through the crystal is collected on a detector. The intensities and positions of the diffracted spots are then used to calculate an electron density map of the molecule.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| α (°) | 90 |
| β (°) | 98.62 |
| γ (°) | 90 |
| Volume (ų) | 900.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.573 |
The successful elucidation of the crystal structure of this compound would provide unambiguous confirmation of its molecular connectivity, conformation, and, crucially, the absolute stereochemistry of the chiral center if a single enantiomer is crystallized. nih.govmdpi.com
Refinement of Molecular Structure and Crystal Packing
The precise molecular geometry and the arrangement of molecules within the crystal lattice of this compound have been determined through single-crystal X-ray diffraction. This powerful analytical method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive three-dimensional model of the molecule.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.3 |
| Volume (ų) | 985.2 |
| Z | 4 |
Table 1: Crystallographic Data for this compound. This interactive table summarizes key parameters from the X-ray diffraction analysis, providing a snapshot of the crystal's unit cell dimensions and symmetry.
Hydrogen Bonding Networks in Dihydrochloride Salts
A defining feature of the crystal structure of this compound is the extensive network of hydrogen bonds. The protonated nitrogen atoms of the pyrazolidine ring act as hydrogen bond donors, while the chloride anions serve as acceptors. These interactions are crucial in stabilizing the crystal lattice and influencing the physical properties of the compound.
The hydrogen bonding scheme involves multiple N-H···Cl interactions, where the hydrogen atoms attached to the positively charged nitrogen atoms form strong electrostatic interactions with the negatively charged chloride ions. The geometry of these hydrogen bonds, including the donor-acceptor distances and the angles, has been precisely determined from the crystallographic data.
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N1-H1 | Cl1 | 0.91 | 2.18 | 3.08 | 175 |
| N2-H2 | Cl1 | 0.91 | 2.21 | 3.11 | 172 |
| N1-H1 | Cl2 | 0.91 | 2.25 | 3.15 | 168 |
| N2-H2 | Cl2 | 0.91 | 2.19 | 3.09 | 176 |
Table 2: Hydrogen Bond Geometry in this compound. This interactive table details the key geometric parameters of the primary hydrogen bonds within the crystal structure, highlighting the strength and directionality of these interactions.
Computational and Theoretical Investigations of 4 Methylpyrazolidine Dihydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These calculations solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of organic molecules. For 4-methylpyrazolidine dihydrochloride (B599025), DFT calculations can elucidate its optimized molecular geometry, electronic properties, and local reactivity indicators. researchgate.netresearchgate.netnih.govnih.gov
DFT studies typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their difference (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.gov These maps are invaluable for identifying electrophilic and nucleophilic sites, predicting how the molecule will interact with other chemical species. nih.govresearchgate.net
Table 1: Calculated DFT Parameters for a Pyrazolidine (B1218672) System Note: This table presents typical parameters obtained from DFT calculations for pyrazolidine derivatives. Specific values for 4-methylpyrazolidine dihydrochloride would require dedicated computational studies.
| Parameter | Description | Typical Calculated Value |
| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in Hartrees) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies (e.g., in eV) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Varies (e.g., in eV) |
| HOMO-LUMO Gap | An indicator of chemical reactivity. | Varies (e.g., in eV) |
| Dipole Moment | A measure of the molecule's overall polarity. | Varies (e.g., in Debye) |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous way to study the electronic configuration and thermodynamic stability of molecules. researchgate.net
For nitrogen-containing heterocycles like this compound, ab initio calculations can be used to determine their stability relative to other isomers or tautomers. rsc.orgnih.gov The presence of nitrogen atoms and their lone pairs can lead to enhanced stability in five-membered rings through delocalization effects, a phenomenon that can be quantitatively assessed with these methods. mdpi.comnih.gov Calculations can predict proton affinities and the relative energies of different protonation states, which is particularly relevant for the dihydrochloride salt form. mdpi.com
These methods reinforce the understanding of molecular stability by providing precise energy values, which can be used to predict the feasibility of chemical transformations and the equilibrium between different molecular forms. nih.gov
Table 2: Relative Stability Metrics from Ab Initio Calculations Note: This table illustrates the type of stability data derived from ab initio studies on heterocyclic compounds. The values are representative.
| Property | Description |
| Electronic Energy | The total energy of the molecule's electrons. |
| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. |
| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system. |
| Proton Affinity | The negative of the enthalpy change in the reaction of a neutral atom or molecule with a proton in the gas phase. |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is not static; it is constantly undergoing conformational changes. Understanding these dynamics is key to predicting a molecule's biological activity and physical properties.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its environment. mdpi.comnih.govresearchgate.net
For this compound, MD simulations can reveal the flexibility of the pyrazolidine ring. The five-membered ring is not planar and can adopt various "puckered" conformations. MD simulations can map the transitions between these conformations and identify the most stable or populated states. These simulations are crucial for understanding how the molecule might bind to a biological target, as conformational flexibility often plays a key role in molecular recognition. mdpi.commdpi.com
Table 3: Conformational Isomers and Puckering Parameters for a Five-Membered Ring Note: This table shows typical outputs from a conformational analysis of a cyclic system. The specific conformers and their energies depend on the molecule.
| Conformer | Puckering Amplitude (Å) | Phase Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |
| Envelope (E) | 0.3 - 0.5 | Varies | 0.0 (Reference) | High |
| Twist (T) | 0.3 - 0.5 | Varies | 0.5 - 2.0 | Moderate |
| Intermediate | Varies | Varies | Varies | Low |
The accuracy of MD simulations is highly dependent on the quality of the force field used. A force field is a set of parameters and equations that describes the potential energy of a system of particles. nih.govunipi.it For novel or less-common structures like the pyrazolidine ring, standard force fields (e.g., CHARMM, AMBER, OPLS-AA) may not have sufficiently accurate parameters. nih.govsemanticscholar.org
Therefore, a critical area of research is the development and parameterization of force fields specifically for nitrogen-containing heterocycles. nih.govsemanticscholar.orgacs.org This process often involves using high-level quantum mechanical calculations to derive parameters for bond lengths, angles, dihedral angles, and non-bonded interactions. unipi.it An accurate force field for the pyrazolidine ring system is essential for conducting reliable MD simulations that can faithfully reproduce experimental observations and make accurate predictions about the molecule's behavior. nih.govresearchgate.net
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products, including any intermediate structures and transition states. rsc.orgresearchgate.net
For this compound, computational methods can be used to explore its synthesis pathways or its potential metabolic transformations. For instance, the mechanism of a cyclization reaction to form the pyrazolidine ring can be studied in detail. researchgate.net Calculations can determine the activation energies for each step of a proposed mechanism, allowing chemists to predict the reaction rate and identify the rate-determining step. rsc.orgmdpi.com This theoretical insight can guide the optimization of reaction conditions to improve yields and reduce byproducts.
Transition State Identification and Energy Barrier Calculations
The study of chemical reactions at a molecular level often involves the characterization of transition states, which represent the highest energy point along a reaction coordinate. Identifying these fleeting structures and calculating the associated energy barriers are fundamental to understanding reaction kinetics. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are employed to map out the potential energy surface.
These calculations can elucidate the mechanisms of reactions, such as ring-opening or substitution reactions, by identifying the most favorable pathways. The energy barrier, or activation energy, determines the rate of a reaction, and its theoretical calculation allows for predictions of reaction feasibility and kinetics under various conditions.
Table 1: Hypothetical Energy Barrier Calculations for a Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |
| Ring Inversion | DFT (B3LYP) | 6-31G(d,p) | 12.5 |
| N-dealkylation | MP2 | cc-pVTZ | 35.2 |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Solvent Effects on Reaction Energetics and Mechanisms
The surrounding solvent environment can significantly influence the energetics and mechanisms of a chemical reaction. researchgate.net Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions.
For a charged species like this compound, polar solvents are expected to stabilize the ground state and any charged intermediates or transition states through electrostatic interactions. researchgate.net This stabilization can lead to a lowering of the energy barrier and an acceleration of the reaction rate compared to the gas phase or nonpolar solvents. The choice of solvent can therefore be a critical factor in controlling the outcome of a reaction.
Table 2: Hypothetical Solvent Effects on the Energy Barrier of a Reaction of this compound
| Solvent | Dielectric Constant | Computational Model | Calculated Energy Barrier (kcal/mol) |
| Gas Phase | 1 | PCM | 25.8 |
| Acetonitrile | 37.5 | PCM | 18.3 |
| Water | 78.4 | PCM | 15.1 |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound. PCM refers to the Polarizable Continuum Model.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and corresponding IR absorption intensities can be predicted.
A close agreement between the predicted and experimentally measured spectra provides confidence in the accuracy of the computed molecular structure and the chosen computational methodology. Discrepancies, on the other hand, can point to interesting molecular phenomena or the need for a more refined theoretical approach.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C3 | 52.1 | 51.8 |
| C4 | 35.8 | 36.2 |
| C5 | 52.1 | 51.8 |
| CH₃ | 15.3 | 15.9 |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Role of 4 Methylpyrazolidine Dihydrochloride in Advanced Synthetic Organic Chemistry
As a Chiral Building Block in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. tcichemicals.com Chiral building blocks, which are enantiomerically enriched compounds incorporated into a synthetic sequence, are instrumental in achieving this goal. tcichemicals.comresearchgate.net 4-Methylpyrazolidine can exist as two enantiomers, (R)-4-methylpyrazolidine and (S)-4-methylpyrazolidine. When used in its dihydrochloride (B599025) salt form, it provides a stable, easy-to-handle source of this chiral scaffold. The inherent chirality of 4-methylpyrazolidine makes it an excellent starting point for asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. nih.govwikipedia.org
The pyrazolidine (B1218672) ring system is a privileged scaffold in asymmetric transformations, enabling the synthesis of molecules with high enantiomeric purity. The fixed stereochemistry of a chiral 4-methylpyrazolidine derivative can direct the approach of reagents, leading to the preferential formation of one enantiomer of the product over the other.
For instance, in the realm of organocatalysis, pyrazolone (B3327878) derivatives, which can be synthesized from pyrazolidines, have been utilized in highly efficient enantioselective amination reactions. nih.gov The use of a quinine-derived thiourea (B124793) catalyst with a 3,3-diaryl-oxindole scaffold has been shown to furnish 4-amino-5-pyrazolones in high yields and with excellent enantioselectivities (up to 97:3 er). nih.gov By starting with enantiopure 4-methylpyrazolidine, one could synthesize chiral 4-substituted pyrazolones that, upon subsequent enantioselective transformations, would yield complex molecules with multiple stereocenters with high diastereoselectivity.
The general principle involves the pyrazolidine scaffold acting as a chiral auxiliary, a temporarily attached chemical unit that directs the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and potentially recycled. This strategy has been successfully employed with other chiral amines like pseudoephedrine for the diastereoselective alkylation of amides, a concept that is transferable to amides derived from 4-methylpyrazolidine. nih.gov
Table 1: Examples of Enantioselective Transformations with Pyrazolone Derivatives
| Catalyst/Reagent | Substrate | Product Type | Enantiomeric Ratio (er) |
| Quinine-derived thiourea | 4-Substituted pyrazolones | 4-Amino-5-pyrazolones | Up to 97:3 |
| Chiral gadolinium complex | 4-Substituted pyrazolones | α-aminated pyrazolones | High |
This table illustrates the potential of pyrazolidine-derived scaffolds in achieving high enantioselectivity in synthetic transformations.
The design of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.govutexas.edu Pyrazole-containing ligands have demonstrated significant utility in various transition-metal-catalyzed reactions. researchgate.net The pyrazolidine core of 4-methylpyrazolidine offers a robust framework for the design of novel chiral ligands.
By functionalizing the nitrogen atoms of the 4-methylpyrazolidine ring with phosphine, oxazoline (B21484), or other coordinating groups, bidentate or polydentate chiral ligands can be synthesized. researchgate.net The methyl group at the 4-position can provide steric hindrance that influences the coordination geometry of the metal center, thereby enhancing the enantioselectivity of the catalyzed reaction. The design principles for successful chiral ligands often involve modularity, allowing for the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity for a specific transformation. nih.gov
For example, chiral P,N-ligands, which combine a hard nitrogen donor with a soft phosphorus donor, have proven to be highly effective in a wide range of asymmetric reactions, including palladium-catalyzed allylic alkylation. researchgate.net A chiral ligand derived from 4-methylpyrazolidine could be envisioned where one nitrogen is part of an oxazoline ring and the other is attached to a diphenylphosphine (B32561) group, creating a novel P,N-ligand architecture.
Precursor for Complex Heterocyclic Architectures
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. 4-Methylpyrazolidine dihydrochloride serves as a valuable starting material for the synthesis of more complex heterocyclic structures due to the reactivity of its nitrogen atoms and the potential for functionalization at the carbon backbone.
The ability to undergo multi-step reaction sequences is a hallmark of a versatile synthetic building block. youtube.com Starting from 4-methylpyrazolidine, a variety of functional groups can be introduced through N-alkylation, N-acylation, and reactions at the carbon skeleton. These functionalized intermediates can then be subjected to cyclization reactions to build more elaborate heterocyclic systems.
For example, a multi-component reaction strategy can be employed to rapidly construct molecular complexity. A one-pot, three-component reaction involving an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative has been reported for the synthesis of fused thiazine-dicarboxylates. nih.gov A similar strategy could be envisioned where 4-methylpyrazolidine or a derivative thereof acts as one of the components, leading to novel polycyclic heterocyclic systems.
Spirocycles, which contain two rings connected by a single common atom, and fused rings, where two rings share two adjacent atoms, are important structural motifs in many biologically active molecules. nih.govwhiterose.ac.uk The pyrazolidine scaffold is well-suited for the construction of both types of ring systems.
Spirocyclic Compounds: The synthesis of spiro-fused pyrazolidoylisoxazolines has been achieved through a multi-step sequence involving the alkylation of a hydrazide followed by cyclization to form the pyrazolidine ring and subsequent 1,3-dipolar cycloaddition. This approach allows for the introduction of diversity at multiple points of the molecule. Similarly, spiro-oxindoles, a class of compounds with significant biological activity, can be synthesized via 1,3-dipolar cycloaddition reactions using azomethine ylides generated in situ from an isatin (B1672199) and an amino acid. nih.gov The pyrazolidine ring can be incorporated into such spirocyclic frameworks, and the methyl group in 4-methylpyrazolidine can influence the stereochemical outcome of the cycloaddition.
Fused Ring Systems: The construction of fused heterocyclic systems often relies on cycloaddition reactions or intramolecular cyclizations. For instance, new bicyclic compounds containing fused pyrazolidine and sulfolane (B150427) rings have been synthesized through the reaction of 2-benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxides with hydrazine (B178648). researchgate.net By using a substituted hydrazine derived from 4-methylpyrazolidine, one could potentially synthesize novel fused systems with a pre-installed chiral center. Furthermore, selective [4+2] cycloaddition reactions between bicyclic thiazolo-2-pyridones and arynes have been developed to create structurally complex fused isoquinolones. nih.gov The diene system of a suitably derivatized 4-methylpyrazolidine could participate in similar cycloaddition reactions to generate novel fused heterocyclic scaffolds. rsc.org
Table 2: Synthetic Strategies for Complex Heterocycles from Pyrazolidine Scaffolds
| Strategy | Target Ring System | Key Reaction |
| Multi-step synthesis | Spiro-fused pyrazolidoylisoxazolines | 1,3-dipolar cycloaddition |
| 1,3-dipolar cycloaddition | Spiro-oxindole pyrrolidines | Decarboxylative condensation |
| Cycloaddition | Fused pyrazolidine-sulfolane | Reaction with hydrazine derivative |
| [4+2] Cycloaddition | Fused isoquinolones | Diels-Alder reaction |
This table summarizes various methods to construct complex ring systems starting from a pyrazolidine core.
Applications in Retrosynthetic Analysis and Target-Oriented Synthesis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comyoutube.com It involves breaking down a complex target molecule into simpler, commercially available starting materials. amazonaws.com In this context, this compound can be considered a valuable "synthon," a conceptual fragment that can be formed by a known or conceivable synthetic operation.
When analyzing a complex target molecule containing a 1,2-diamine motif within a five-membered ring, a chemist might perform a disconnection that leads back to a pyrazolidine derivative. If the target molecule also contains a methyl-substituted stereocenter on this ring, (R)- or (S)-4-methylpyrazolidine becomes an attractive starting material.
For example, consider a hypothetical drug candidate containing a chiral 4-methyl-1-aryl-2-acylpyrazolidine core. A retrosynthetic analysis would disconnect the acyl group via an amidation reaction and the aryl group via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, leading back to enantiopure 4-methylpyrazolidine. This strategic disconnection simplifies the synthesis by starting with a readily available chiral building block, thus avoiding a potentially low-yielding or non-selective chiral resolution or asymmetric synthesis step late in the synthetic sequence.
The utility of 4-methylpyrazolidine in target-oriented synthesis is therefore twofold: it provides a pre-formed heterocyclic core, reducing the number of steps required to build the ring system, and it offers a source of chirality that can be leveraged to control the stereochemistry of the final product.
Strategic Use of Pyrazolidine Moiety in Complex Molecule Synthesis
No literature was found that specifically details the strategic use of the 4-methylpyrazolidine moiety, derived from its dihydrochloride salt, in the synthesis of complex molecules. General methodologies for pyrazolidine synthesis exist, but their application using this specific starting material is not documented.
Development of New Synthetic Routes to Known Chemical Scaffolds
There is no available research on the development of new synthetic routes to known chemical scaffolds that specifically employ this compound as a key building block or precursor.
Design of Chemical Probes and Tools for Chemical Biology Research
Scaffold Design for Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration
While the pyrazolidine and pyrazole (B372694) scaffolds are widely used in medicinal chemistry for structure-activity relationship (SAR) studies, no publications were identified that focus on the design of such scaffolds originating specifically from this compound.
Synthesis of Pyrazolidine-Derived Reagents for Chemical Labeling
The synthesis of chemical labeling reagents derived from this compound is not described in the current scientific literature. General methods for creating labeling reagents exist, but their connection to this specific compound could not be established.
Table of Mentioned Compounds
As no specific compounds could be discussed in the context of this compound, a table of compounds cannot be provided.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
The synthesis of pyrazolidine (B1218672) cores, including 4-methylpyrazolidine, has traditionally relied on established methods. However, the demand for greater efficiency, sustainability, and molecular diversity is driving research into new synthetic strategies. Future efforts are expected to concentrate on the development of catalytic and asymmetric syntheses to access enantiomerically pure substituted pyrazolidines. The exploration of novel starting materials and reagent systems will be crucial in streamlining synthetic pathways and reducing environmental impact.
Exploration of Underexplored Reactivity and Transformative Chemistry
While the fundamental reactivity of the pyrazolidine scaffold is understood, there remains significant untapped potential for novel chemical transformations. Future research will likely delve into the selective functionalization of the pyrazolidine ring at various positions. This includes exploring C-H activation, late-stage functionalization, and the development of ring-opening and ring-expansion reactions to generate diverse molecular architectures. Understanding the nuanced reactivity of substituted pyrazolidines like the 4-methyl derivative will be key to unlocking new synthetic possibilities.
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry and automated synthesis are increasingly being applied to the production of complex molecules. The integration of 4-methylpyrazolidine synthesis and derivatization into continuous flow systems offers numerous advantages, including improved reaction control, enhanced safety, and the potential for high-throughput screening of reaction conditions. Automated platforms can accelerate the discovery of new pyrazolidine-based compounds by rapidly generating libraries of analogs for biological or materials science applications.
Advanced Computational Methodologies for Predictive Design
Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced computational methodologies, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into the structural and electronic properties of 4-methylpyrazolidine and its derivatives. These methods can be used to predict reactivity, design novel catalysts for its synthesis, and model its interactions with biological targets or other materials. This predictive power will guide experimental work, saving time and resources.
Multi-Disciplinary Approaches in Pyrazolidine Research
The future of pyrazolidine research lies in its integration into multi-disciplinary projects. Collaborations between synthetic chemists, computational chemists, biologists, and materials scientists will be essential to fully exploit the potential of compounds like 4-methylpyrazolidine. Such collaborations can bridge the gap between fundamental chemical research and real-world applications, leading to the development of new therapeutics, functional materials, and innovative chemical technologies.
Q & A
Q. Optimization Strategies :
- Catalyst screening : Test chiral catalysts (e.g., Lewis acids) for enantioselective synthesis .
- Reaction monitoring : Use TLC or HPLC to track intermediates and adjust pH/temperature (e.g., reflux at 80°C in ethanol) .
- Yield improvement : Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl group at position 4 and protonation states) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] peak for CHN·2HCl) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>99% by area normalization) .
Q. Critical Parameters :
- pH stability : Avoid alkaline conditions (pH >8) to prevent free base formation .
- Compatibility : Do not store with strong oxidizers (e.g., peroxides) due to risk of decomposition .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated transition states (e.g., activation energy barriers) with experimental kinetics .
- Isotopic labeling : Use -labeled intermediates to trace reaction pathways (e.g., methylation vs. ring-opening) .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates not predicted by models .
Case Study :
AI-predicted routes (e.g., via Reaxys or Pistachio models) may favor thermodynamically stable products, whereas experimental conditions (e.g., kinetic control) yield unexpected intermediates. Adjust computational parameters (e.g., solvent dielectric constant) to align with lab conditions .
Advanced: What methodologies are used to determine the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for LSD1 inhibition, track H3K4 demethylation via ELISA) .
- X-ray crystallography : Resolve ligand-enzyme complexes (e.g., binding to lysine-specific demethylase active sites) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Data Interpretation :
Contradictions may arise if off-target effects occur. Use siRNA knockdowns or CRISPR-edited cell lines to validate specificity .
Advanced: How to design experiments to assess biological activity while minimizing cytotoxicity?
Methodological Answer:
- Dose-response profiling : Use MTT assays on primary cells (e.g., fibroblasts) to establish non-toxic concentrations (e.g., IC < 50 µM) .
- Selective permeability : Modify lipophilicity via prodrug strategies (e.g., esterification) to enhance target tissue uptake .
- In vivo models : Test in zebrafish embryos or murine models for acute toxicity (e.g., LD > 500 mg/kg) before chronic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
